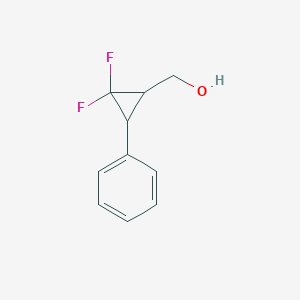

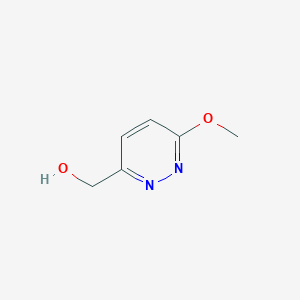

![molecular formula C10H6N2O3 B1367498 1-(丙-2-炔基)-1H-吡啶并[2,3-d][1,3]恶嗪-2,4-二酮 CAS No. 97484-76-9](/img/structure/B1367498.png)

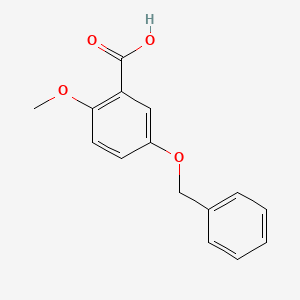

1-(丙-2-炔基)-1H-吡啶并[2,3-d][1,3]恶嗪-2,4-二酮

货号 B1367498

CAS 编号:

97484-76-9

分子量: 202.17 g/mol

InChI 键: YCXPMVJPZIPWAL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound. It is part of the oxazine family, which are compounds containing one oxygen and one nitrogen atom in a six-membered ring .

Synthesis Analysis

The synthesis of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be achieved through various methods. One such method involves the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid . Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation−cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .Molecular Structure Analysis

The molecular structure of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has been analyzed using XRD method . The six-membered oxazine ring adopts a half-chair conformation and its mean plane makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline ring system .Chemical Reactions Analysis

The chemical reactions involving 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are diverse. For instance, the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione include a melting point of 207–209°C, and various peak values in FT-IR and NMR spectra .科学研究应用

合成方法

- 吡啶并[2,3-d][1,3]恶嗪衍生物合成: El Bouakher 等人报道了一种使用 1H-吡啶并[2,3-d][1,3]恶嗪-2,4-二酮与 α-氨基酸甲酯衍生物合成吡啶并[3,2-e][1,4]-二氮杂卓-2,5-二酮和吡啶并[2,3-e][1,4]二氮杂卓-2,5-二酮的方法 (2011)。该合成涉及在四氢呋喃中使用氢化钠进行肽偶联,然后环化 (El Bouakher 等,2011).

化学转化

- 1,3-恶嗪衍生物的形成: Yogo 等人 (1984) 描述了涉及 2H-1,3-恶嗪-2,4(3H)-二酮衍生物与氰化钾的反应,导致环收缩和形成 5-亚氨基吡咯-2-酮衍生物,展示了通过攻击 1,3-恶嗪的 6 位进行环转化的一个新示例 (Yogo、Hirota 和 Maki,1984).

除草剂应用

- 除草剂活性和 PPO 抑制: Wang 等人 (2017) 合成了一系列吡啶并[2,3-d]嘧啶-2,4-二酮-苯并恶嗪酮杂交体,它们以改善的生物活性抑制原卟啉原氧化酶 (PPO),表现出显着的除草剂活性和除草潜力 (Wang 等,2017).

抗菌和抗氧化活性

- 抗氧化剂和抗菌剂评价: Sarmiento-Sánchez 等人 (2014) 报道了由杂环酸酐合成的 1H-苯并恶嗪-2,4-二酮,并评估了它们对人类细菌病原体的抗菌活性以及抗氧化活性 (Sarmiento-Sánchez 等,2014).

CO2 反应和高效合成

- CO2 反应和 1,3-恶嗪-2,4-二酮合成: Chen 等人 (2009) 证明了在温和条件下用 CO2 与 2,3-丙烯酰胺反应高效合成 1,3-恶嗪-2,4-二酮,为功能性化合物合成提供了一条新途径 (Chen、Fu 和 Ma,2009).

属性

IUPAC Name |

1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h1,3-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXPMVJPZIPWAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=N2)C(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540440 |

Source

|

| Record name | 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97484-76-9 |

Source

|

| Record name | 1-(2-Propyn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97484-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

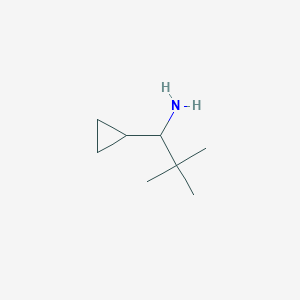

![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)

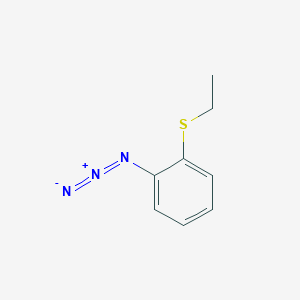

![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)

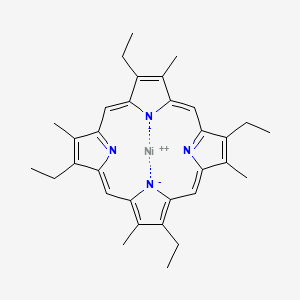

![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)